molecular formula C20H4Cl4I4O5 B1218424 Rose Bengal lactone CAS No. 4159-77-7

Rose Bengal lactone

Cat. No.: B1218424
CAS No.: 4159-77-7
M. Wt: 973.7 g/mol
InChI Key: VDNLFJGJEQUWRB-UHFFFAOYSA-N
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Description

Rose bengal lactone is a versatile organic compound belonging to the class of xanthenes. It is a derivative of Rose bengal, which is widely known for its use as a stain in biological and medical applications. This compound is characterized by its complex structure, which includes multiple halogen atoms and hydroxyl groups. This compound is used in various scientific research fields due to its unique photochemical properties and ability to generate reactive oxygen species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rose bengal lactone typically involves the iodination and chlorination of fluorescein derivatives. The reaction conditions often include the use of iodine and chlorine reagents under controlled temperatures and pH levels. The process may also involve the use of catalysts to facilitate the halogenation reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify and isolate this compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Rose bengal lactone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert it to reduced forms with altered photochemical properties.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Scientific Research Applications

Rose bengal lactone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rose bengal lactone involves its ability to generate singlet oxygen and other reactive oxygen species upon light activation. These reactive species can induce oxidative stress in cells, leading to cell death. In photodynamic therapy, the compound targets cancer cells and, upon light exposure, produces reactive oxygen species that cause cellular damage and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: A parent compound of Rose bengal lactone, used as a fluorescent dye.

    Eosin Y: Another xanthene dye with similar staining properties.

    Rhodamine B: A xanthene dye used in various staining and fluorescence applications.

Uniqueness

This compound is unique due to its high halogen content, which enhances its photochemical properties and ability to generate reactive oxygen species. This makes it particularly effective in applications like photodynamic therapy and as a photoredox catalyst .

Biological Activity

Rose Bengal lactone (RBL) is a derivative of the well-known dye Rose Bengal (RB), which has garnered attention for its various biological activities, particularly in the fields of photodynamic therapy (PDT) and antimicrobial applications. This article explores the biological activity of RBL, focusing on its mechanisms, therapeutic potential, and comparative studies with its parent compound, Rose Bengal.

This compound is classified under xanthenes, characterized by a polycyclic aromatic structure. Its molecular weight is approximately 973.66 g/mol . RBL exhibits unique properties due to the lactone modification of the carboxyl group present in RB, which influences its biological interactions.

RBL functions primarily as a photosensitizer in PDT. Upon light activation, it generates reactive oxygen species (ROS), particularly singlet oxygen, which are cytotoxic to both tumor cells and microorganisms . The mechanism involves:

  • Vesicular Glutamate Uptake Inhibition : RBL has been shown to inhibit vesicular glutamate uptake, which is crucial for neurotransmitter release in synaptic transmission. The IC50 values indicate that RBL is slightly more potent than RB, with values of 18 nM for RBL compared to 22 nM for RB .
  • Antimicrobial Activity : RBL demonstrates significant antimicrobial properties against various pathogens. Studies have shown that it effectively eliminates fungal strains when used in photodynamic antimicrobial therapy (RB-PDAT) with over 95% elimination rates observed .

Antitumor Properties

RBL has been investigated for its antitumor potential, particularly in melanoma and other skin cancers. Clinical trials are ongoing to evaluate its efficacy when administered intralesionally. The cytotoxic effects observed include:

  • Cell Morphological Changes : RBL induces significant morphological alterations in treated cells, including detachment, swelling, and cell death .
  • Inhibition of Cell Proliferation : It has been noted to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Efficacy

The use of RBL in treating infections, particularly those resistant to conventional antibiotics, shows promise:

  • Photodynamic Therapy : RBL's ability to generate ROS upon light exposure enhances its effectiveness against bacterial and fungal infections. A pilot study indicated that RBL penetrates deeper into corneal tissues than disodium RB, making it suitable for treating deeper infections .
  • Comparative Efficacy : In comparative studies, RBL has shown superior penetration depth and antimicrobial efficacy compared to its disodium counterpart .

Study on Penetration Depth

A study involving human donor corneas assessed the penetration depth of different formulations of RB. Results indicated that RBL achieved a penetration depth of 202 ± 13 μm compared to 153 ± 17 μm for disodium RB (p=0.016), highlighting its enhanced tissue absorption properties .

Structure-Activity Relationship Studies

Research examining various analogues of RBL established a structure-activity relationship that underscores the importance of specific functional groups in enhancing biological activity. The conversion from carboxyl to lactone form did not significantly alter potency but improved pharmacokinetic properties .

Comparative Data Table

CompoundIC50 (nM)Antimicrobial EfficacyPenetration Depth (μm)Notes
Rose Bengal22Moderate153 ± 17Standard form
This compound18High202 ± 13Enhanced penetration and potency

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the adsorption kinetics of Rose Bengal lactone in solid-liquid systems?

  • Methodology : Use jar-test experiments to quantify mass transfer rates under controlled agitation and pH conditions. Fit adsorption data to pseudo-second-order models to determine rate constants and equilibrium capacities . For parameter identification, combine optical techniques (e.g., UV-Vis spectroscopy) with computational curve-fitting to resolve adsorption isotherms (e.g., Langmuir vs. Freundlich models) .

Q. How can researchers confirm the lactone form's structural integrity during synthesis and purification?

  • Methodology : Employ IR spectroscopy to monitor the lactone-specific C=O stretching band (~1770 cm⁻¹) and compare it to the salt form (absence of this peak). Precipitation with concentrated HCl followed by recrystallization in non-polar solvents (e.g., CH₂Cl₂) ensures retention of the lactone structure .

Q. What spectroscopic techniques are optimal for tracking lactone-to-salt transitions in aqueous media?

  • Methodology : Use UV-Vis spectroscopy to observe shifts in absorption maxima (e.g., lactone form at ~300 nm vs. salt form at ~550 nm). Couple this with pH-dependent FTIR analysis to correlate structural changes with protonation states .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of the lactone form's photochemical properties?

  • Methodology : Perform density functional theory (DFT) calculations to model the triplet state geometry and electronic transitions. Validate predictions against experimental data (e.g., IR bands, UV-Vis spectra) and correlate with singlet oxygen quantum yields .

Q. How can researchers resolve contradictions in adsorption parameters between batch studies and continuous reactor systems?

  • Methodology : Conduct comparative studies using air-lift membrane bioreactors to simulate continuous systems. Analyze discrepancies using dimensionless numbers (e.g., Sherwood number for mass transfer) and refine models by incorporating hydrodynamic effects .

Q. What strategies address discrepancies between computational predictions and experimental observations of lactone stability under acidic conditions?

  • Methodology : Reconcile DFT-predicted bond dissociation energies with experimental degradation rates (e.g., via HPLC monitoring). Investigate solvent effects by repeating stability tests in polar vs. non-polar media .

Q. How to design experiments comparing the adsorption capacities of lactone vs. salt forms of Rose Bengal?

  • Methodology : Synthesize both forms (lactone via HCl precipitation; salt via aqueous neutralization). Perform parallel adsorption isotherm studies on bio-adsorbents (e.g., Myristica fragrans shells) and statistically compare maximum uptake values using ANOVA .

Q. What advanced characterization techniques are required for modified lactone derivatives (e.g., acetylated forms)?

  • Methodology : Use high-resolution mass spectrometry (HRMS) and ¹³C NMR to confirm acetylation sites. Monitor photostability via accelerated aging tests under UV irradiation and correlate with IR spectral changes .

Q. Data Contradiction Analysis

  • Example : When adsorption model parameters derived from batch experiments fail to predict behavior in continuous systems, re-evaluate assumptions (e.g., particle mobility, boundary layer thickness) and integrate real-time imaging (e.g., particle tracking velocimetry) to refine mass transfer coefficients .

Properties

CAS No.

4159-77-7

Molecular Formula

C20H4Cl4I4O5

Molecular Weight

973.7 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C20H4Cl4I4O5/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28/h1-2,29H,(H,31,32)

InChI Key

VDNLFJGJEQUWRB-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I

Canonical SMILES

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O

Key on ui other cas no.

4159-77-7

Pictograms

Irritant

Related CAS

632-68-8 (di-potassium salt)
632-69-9 (di-hydrochloride salt)

Synonyms

Food Red 105
Rose Bengal B
Rose Bengal B dipotassium salt, 131I-labeled cpd
Rose Bengal B disodium salt
Rose Bengal B disodium salt, 131I-labeled cpd
Rose Bengal B, dipotassium salt

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Rose Bengal lactone
Rose Bengal lactone
Rose Bengal lactone
Rose Bengal lactone
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